[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate
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Overview
Description
Tenuifoliside A is a bioactive oligosaccharide ester component derived from the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its neuroprotective, anti-apoptotic, and antidepressant properties . It is known to promote cell proliferation and exhibit neurotrophic effects through various signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenuifoliside A involves multiple steps, including glycosylation and esterification reactions. The key steps include the protection of hydroxyl groups, glycosylation of the sugar moiety, and subsequent esterification with the phenolic acid . The reaction conditions typically involve the use of catalysts such as trifluoromethanesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of Tenuifoliside A is primarily based on extraction from the roots of Polygala tenuifolia. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatographic techniques . This method ensures the isolation of Tenuifoliside A in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tenuifoliside A undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of Tenuifoliside A, such as its oxidized and reduced forms .
Scientific Research Applications
Tenuifoliside A has a wide range of scientific research applications:
Mechanism of Action
Tenuifoliside A exerts its effects through multiple molecular targets and pathways. It promotes cell proliferation and neurotrophic effects via the ERK/CREB/BDNF signaling pathway . Additionally, it exhibits anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways . The compound also enhances the phosphorylation of extracellular signal-regulated kinase and Akt, which are crucial for neural differentiation .
Comparison with Similar Compounds
Similar Compounds
- Tenuifoliside B
- Tenuifoliside C
- 3,6’-Disinapoylsucrose
Uniqueness
Tenuifoliside A is unique due to its specific neuroprotective and antidepressant properties, which are more pronounced compared to its analogs . Its ability to promote neurite outgrowth and enhance cell proliferation through distinct signaling pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C31H38O17 |
---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)46-28-24(37)20(12-32)47-31(28,14-33)48-30-26(39)25(38)23(36)21(45-30)13-44-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+ |
InChI Key |
BBUQNXDJRVCZTI-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O |
Origin of Product |
United States |
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